
3,4,6,7,8,8a-hexahydro-2H-chromene
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Overview
Description
3,4,6,7,8,8a-hexahydro-2H-chromene is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
1. Antitumor Activity
Numerous studies have investigated the anticancer potential of derivatives of 3,4,6,7,8,8a-hexahydro-2H-chromene. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives were synthesized and evaluated for their cytotoxic effects against several human tumor cell lines. The most active compound exhibited an IC50 value of less than 1 μM, indicating potent growth inhibition .
2. Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that structural modifications at specific positions on the chromene scaffold can significantly enhance antitumor activity. For example, halogen substitutions at the third position have been linked to increased cytotoxicity .
Antimicrobial Activity
1. Broad-Spectrum Antimicrobial Effects
Research has also highlighted the antimicrobial properties of hexahydro-2H-chromene derivatives. Compounds derived from this scaffold have shown effectiveness against a range of pathogens including bacteria and fungi. The synthesis of triazole-tethered chromenes has been reported to exhibit significant antibacterial and antifungal activities .
2. Specific Case Studies
In one study, a library of 2-amino-7-propargyloxy-4H-chromene derivatives was synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives possess strong inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Synthetic Organic Chemistry Applications
1. Versatile Synthetic Intermediates
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations leading to the formation of complex molecules with potential bioactivity. Methods such as one-pot reactions involving cyclic diketones and malononitrile have been developed to synthesize chromene derivatives efficiently .
2. Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize environmentally friendly approaches to synthesize chromenes. For instance, reactions conducted in water using recoverable catalysts have been reported to yield high amounts of products with minimal environmental impact . These methods not only enhance yield but also align with sustainable chemistry practices.
Properties
CAS No. |
60416-26-4 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-2H-chromene |
InChI |
InChI=1S/C9H14O/c1-2-6-9-8(4-1)5-3-7-10-9/h4,9H,1-3,5-7H2 |
InChI Key |
VOFYLORKFXLTER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCCOC2C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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